molecular formula C28H31N5O B3018276 1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 385395-36-8

1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B3018276
CAS RN: 385395-36-8
M. Wt: 453.59
InChI Key: CVZFMRWLESUKLG-UHFFFAOYSA-N
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Description

The compound "1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile" is a chemically synthesized molecule that appears to be designed for biological activity, potentially as a pharmacological agent. The structure suggests it is a derivative of benzimidazole, a core structure found in various pharmacologically active compounds. The molecule includes a piperazine ring, which is a feature commonly found in drugs that target the central nervous system, and a pyrido[1,2-a]benzimidazole moiety, which is a fused heterocyclic compound that could confer unique biological properties.

Synthesis Analysis

The synthesis of related benzimidazole derivatives has been reported in the literature. For instance, a series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles were prepared and tested for H1-antihistaminic activity, where the presence of an oxygen atom in the 2-(substituted-oxy)ethyl group was found to be crucial for potent activity . Similarly, the synthesis of 2-(benzimidazol-2-yl)quinoxalines with various pharmacophore groups, including piperazine, has been described, with the compounds characterized by NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can significantly influence their biological activity. For example, the crystal and molecular structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . These structural features could be relevant to the pharmacological properties of the compound under analysis.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, which can be utilized to modify their structure and, consequently, their biological activity. For instance, the synthesis of an o-carboranyl derivative of a benzimidazole compound was achieved through a series of reactions, including the introduction of a decaborane into a cyanophenoxy compound and subsequent condensation reactions . These types of chemical transformations could be explored for the compound to enhance its properties or to create derivatives for further study.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, stability, and reactivity, are crucial for their biological application. While the specific properties of "1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile" are not detailed in the provided papers, the properties of similar compounds can offer insights. For example, the antitumor activity of 2-(benzimidazol-2-yl)quinoxalines was evaluated without causing hemolysis and with little cytotoxicity against normal cells, indicating a favorable safety profile . Additionally, the synthesis of serotonin 5-HT3 receptor antagonists based on a 1,8-naphthyridine-3-carbonitrile scaffold was achieved, and their biological activity was assessed in vitro . These studies suggest that the compound may also possess unique physical and chemical properties that could be relevant for its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Antifungal Activity

  • Antifungal Applications : This compound is part of a class of compounds synthesized for their potential antifungal activities. Specifically, its derivatives have been tested against fungi like Sclerotinia sclerotiorum and Botrytis cinerea, showing promising results in some cases (Qing Jin et al., 2015).

Synthesis for Biochemical Studies

  • Biochemical Research Tools : Derivatives of this compound have been synthesized and labeled with carbon-13 and carbon-14. This process is essential for conducting drug metabolism, pharmacokinetics, and other biochemical studies, especially in the context of developing treatments for conditions like type-2 diabetes (B. Latli et al., 2017).

H1-Antihistaminic Agents

  • Potential in Allergy Treatment : Some derivatives have been evaluated as H1-antihistaminic agents. Certain derivatives exhibited potent antihistaminic activity, suggesting their potential use in allergy treatment (R. Iemura et al., 1986).

Synthesis and Antimicrobial Activities

  • Antimicrobial Properties : Some derivatives of this compound have been synthesized and screened for their antimicrobial activities. They have shown good or moderate activities against various microorganisms, indicating their potential in antimicrobial applications (H. Bektaş et al., 2010).

Synthesis for Anticancer Research

  • Role in Cancer Research : Derivatives of this compound have been synthesized and evaluated for their biological activities, particularly against cancer cell lines. Some derivatives showed better anti-proliferative activities than certain established drugs, pointing towards their potential in cancer treatment (I. Parveen et al., 2017).

DNA Binding Studies

  • DNA Interaction Studies : This compound is part of a family of drugs known for binding to the minor groove of double-stranded B-DNA. Such interactions are crucial for understanding DNA sequence recognition and binding, making these compounds important in genetic research (U. Issar & R. Kakkar, 2013).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, specific safety and hazard information is not provided. It’s always important to handle chemical compounds with appropriate safety measures.

Future Directions

The future directions for this compound are not clear from the available information. It’s part of a collection of rare and unique chemicals provided for early discovery researchers , which suggests it may have potential applications in scientific research.

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with a variety of biological targets. For instance, compounds with a piperazine moiety have been reported to interact with various receptors . .

Mode of Action

The piperazine moiety could potentially form hydrogen bonds with its target, while the benzimidazole and pyridine rings could engage in π-π stacking interactions with aromatic residues in the target protein .

Biochemical Pathways

Without specific experimental data, it’s difficult to determine the exact biochemical pathways this compound affects. For instance, some piperazine derivatives have been reported to inhibit the activity of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair .

properties

IUPAC Name

1-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O/c1-3-6-22-19-27(33-26-8-5-4-7-25(26)30-28(33)24(22)20-29)32-15-13-31(14-16-32)17-18-34-23-11-9-21(2)10-12-23/h4-5,7-12,19H,3,6,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZFMRWLESUKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CCOC5=CC=C(C=C5)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

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